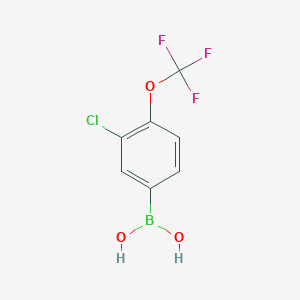
3-Chloro-4-(trifluoromethoxy)phenylboronic acid
Cat. No. B1487691
M. Wt: 240.37 g/mol
InChI Key: LNHZFDNECMPGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09198913B2
Procedure details


Triisopropylborate (0.76 mL, 3.29 mmol) and iodide 54 (815 mg, 2.53 mmol) were successively added via syringe to a mixture of anhydrous toluene (4 mL) and anhydrous distilled THF (1 mL) under N2 and the mixture was cooled to −78° C. n-Butyllithium (1.08 mL of a 2.5 M solution in hexanes, 2.70 mmol) was added drop-wise over 75 min to the stirred solution (at −78° C.), and the mixture was stirred at −78° C. for an additional 3 h, and then slowly warmed to −20° C. (over 1.5H). 2N HCl (2.6 mL) was added and the mixture was stirred at room temperature for 30 min, and then diluted with water (40 mL) and extracted with EtOAc (5×50 mL). The extracts were washed with brine (50 mL) and then evaporated to dryness. The residue was triturated in pentane (˜3-4 mL), cooled to −78° C., and rapidly filtered cold (washing with pentane cooled to −78° C.) to give 3-chloro-4-(trifluoromethoxy)phenylboronic acid (55) (459 mg, 76%) as a white solid (a 1:1 mixture of the trimeric boroxine and the boronic acid by NMR): mp 202-204° C.; 1H NMR (CDCl3) δ 8.26 (d, J=1.5 Hz, 3H, boroxine), 8.12 (dd, J=8.2, 1.5 Hz, 3H, boroxine), 7.85 (d, J=1.5 Hz, 1H, boronic acid), 7.65 (dd, J=8.2, 1.6 Hz, 1H, boronic acid), 7.48 (dq, J=8.2, 1.5 Hz, 3H, boroxine), 7.35 (dq, J=8.2, 1.5 Hz, 1H, boronic acid), 4.57 (s, 2H, boronic acid).



Yield
76%
Identifiers


|
REACTION_CXSMILES
|
C([O:4][B:5](OC(C)C)[O:6]C(C)C)(C)C.[Cl:14][C:15]1[CH:20]=[C:19](I)[CH:18]=[CH:17][C:16]=1[O:22][C:23]([F:26])([F:25])[F:24]>C1(C)C=CC=CC=1>[Cl:14][C:15]1[CH:20]=[C:19]([B:5]([OH:6])[OH:4])[CH:18]=[CH:17][C:16]=1[O:22][C:23]([F:26])([F:25])[F:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.76 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
|
Name
|
|
|
Quantity
|
815 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=C1)I)OC(F)(F)F
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at −78° C. for an additional 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
anhydrous distilled THF (1 mL) under N2
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added drop-wise over 75 min to the stirred solution (at −78° C.)
|
|
Duration
|
75 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
slowly warmed to −20° C. (over 1.5H)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2N HCl (2.6 mL) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 30 min
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water (40 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (5×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The extracts were washed with brine (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated in pentane (˜3-4 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to −78° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
rapidly filtered cold (washing with pentane cooled to −78° C.)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1OC(F)(F)F)B(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 459 mg | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
